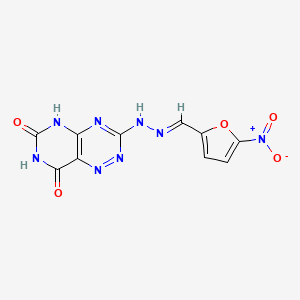
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features a pyrimido-triazine core with a nitrofurfurylidene hydrazino substituent, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimido-triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitrofurfurylidene hydrazino group: This step may involve the reaction of the pyrimido-triazine intermediate with 5-nitrofurfural and hydrazine under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione may undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazino derivatives.
Applications De Recherche Scientifique
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interference with DNA or RNA: Affecting gene expression or replication.
Generation of reactive oxygen species (ROS): Inducing oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimidine derivatives: Compounds with similar core structures but different substituents.
Triazine-based compounds: Other compounds with a triazine core but different functional groups.
Uniqueness
3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione is unique due to its specific combination of a pyrimido-triazine core and a nitrofurfurylidene hydrazino group, which may impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
75319-57-2 |
|---|---|
Formule moléculaire |
C10H6N8O5 |
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
3-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C10H6N8O5/c19-8-6-7(13-10(20)14-8)12-9(17-15-6)16-11-3-4-1-2-5(23-4)18(21)22/h1-3H,(H3,12,13,14,16,17,19,20)/b11-3+ |
Clé InChI |
KLYIHEUFYSXCCD-QDEBKDIKSA-N |
SMILES isomérique |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC2=NC3=C(C(=O)NC(=O)N3)N=N2 |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC2=NC3=C(C(=O)NC(=O)N3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


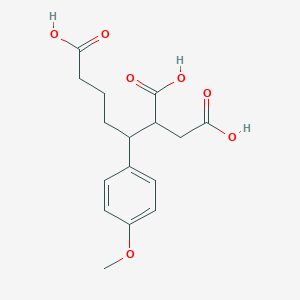
![(Z)-but-2-enedioic acid;1-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]ethanone](/img/structure/B14146697.png)
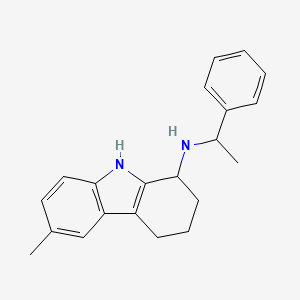

![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)

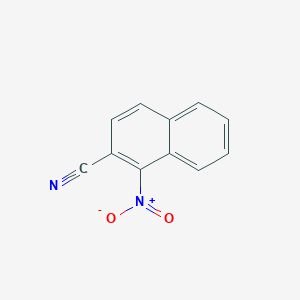
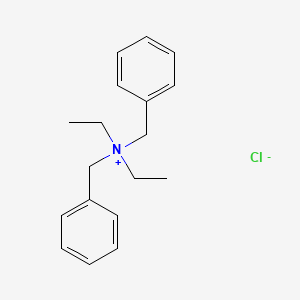

![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146745.png)
![N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)
